3-Cyanobenzoyl chloride

Descripción general

Descripción

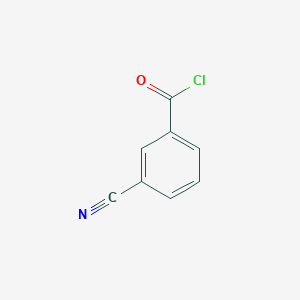

3-Cyanobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl chloride, where a cyano group (-CN) is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows:

3-Cyanobenzoic acid+Thionyl chloride→3-Cyanobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyanobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols. This reaction forms amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyanobenzoic acid and hydrochloric acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

3-Cyanobenzoic Acid: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

3-Cyanobenzoyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce a cyanobenzoyl group enhances the pharmacological properties of drug formulations.

- Neurological Agents : The compound has been implicated in the development of drugs targeting neurological disorders. Research indicates that derivatives synthesized using this compound exhibit improved efficacy in treating conditions such as depression and anxiety disorders .

- Antimicrobial Agents : It is also used to synthesize various antimicrobial agents, contributing to the development of new antibiotics and antifungal medications .

Agrochemical Development

In the agrochemical sector, this compound plays a significant role in the formulation of herbicides and pesticides.

- Herbicides : The incorporation of this compound into herbicide formulations has been shown to enhance their stability and effectiveness against a broad spectrum of weeds .

- Pesticides : Its application extends to the development of pesticides, where it helps improve the persistence and activity of active ingredients against pests .

Material Science

The compound is also valuable in material science, particularly in the synthesis of specialty polymers.

- Polymer Synthesis : this compound is used to create high-performance polymers with enhanced thermal and mechanical properties. These materials are essential for applications requiring durability and resistance to environmental stressors .

- Coatings and Adhesives : Its reactivity allows for modifications in coatings and adhesives, improving their performance characteristics .

Organic Synthesis

In organic chemistry, this compound serves as a crucial reagent for synthesizing various aromatic compounds.

- Reagent for Aromatic Compounds : The compound facilitates the formation of complex molecular structures through acylation reactions, making it an important tool in synthetic organic chemistry .

- Synthesis of Thiourea Derivatives : It is also involved in synthesizing thiourea derivatives, which have applications in medicinal chemistry due to their biological activities .

Case Study 1: Synthesis of Neurological Agents

Research conducted on the synthesis of a new class of antidepressants using this compound demonstrated that modifications to the cyanobenzoyl group significantly enhanced receptor binding affinity, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Development of Agrochemicals

A study evaluating the effectiveness of herbicides formulated with this compound showed a marked increase in weed control efficacy compared to traditional formulations. This was attributed to its ability to enhance the stability and bioavailability of active ingredients.

This compound is classified as harmful if inhaled or ingested and can cause severe skin burns and eye damage. Proper safety precautions must be taken when handling this compound:

Mecanismo De Acción

The mechanism of action of 3-cyanobenzoyl chloride often involves the formation of reactive intermediates that can undergo further chemical transformations. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzoyl group. The cyano group can also participate in various reactions, such as reduction to form amines.

Comparación Con Compuestos Similares

Benzoyl Chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

4-Cyanobenzoyl Chloride: Similar structure but with the cyano group in the para position, which can affect its reactivity and applications.

3-Methoxybenzoyl Chloride: Contains a methoxy group instead of a cyano group, leading to different chemical properties and reactivity.

Uniqueness: 3-Cyanobenzoyl chloride is unique due to the presence of both the cyano and chloride functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications .

Actividad Biológica

3-Cyanobenzoyl chloride, with the molecular formula , is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound features a benzoyl group substituted with a cyano group and a chlorine atom. The presence of these functional groups contributes to its electrophilic nature, making it reactive towards nucleophiles. This reactivity underpins its utility in synthetic organic chemistry and potential biological applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-cyanobenzoic acid with thionyl chloride or phosphorus pentachloride. This process effectively converts the carboxylic acid into the corresponding acyl chloride, enhancing its reactivity for subsequent reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results are summarized in Table 1 below.

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Escherichia coli (G-) | 15 | Moderate |

| Klebsiella pneumoniae (G-) | 12 | Moderate |

| Staphylococcus aureus (G+) | 18 | Strong |

| Streptococcus mutans (G+) | 20 | Strong |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Cytotoxicity and Selectivity

In a study focused on antiparasitic activity, this compound was utilized as part of a series of imidamide analogs tested for their effects on Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's selective index was calculated based on its inhibitory concentration (IC50) against mammalian cells versus T. brucei cells. The results are presented in Table 2.

| Compound | IC50 (T. brucei) | IC50 (HEK293) | Selectivity Index |

|---|---|---|---|

| This compound | 200 nM | >100 µM | <0.5 |

| Imidamide Analog A | 150 nM | 80 µM | 0.53 |

| Imidamide Analog B | 300 nM | >100 µM | <0.33 |

The data indicates that while some analogs exhibit promising selectivity towards T. brucei, the cytotoxicity to mammalian cells remains a concern, emphasizing the need for further optimization.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through nucleophilic attack due to its electrophilic carbonyl carbon. This interaction can disrupt essential cellular processes, leading to growth inhibition in target organisms.

Case Studies

- Antibacterial Activity : A recent study assessed the antibacterial properties of various derivatives of benzoyl chlorides, including this compound, highlighting its effectiveness against multi-drug resistant strains.

- Antiparasitic Activity : Another investigation focused on the synthesis of imidamide derivatives from this compound and their subsequent evaluation against T. brucei, revealing insights into structure-activity relationships that could guide future drug development.

Propiedades

IUPAC Name |

3-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPESZQVUWMFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308863 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-11-1 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1711-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7ZY44HLSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.